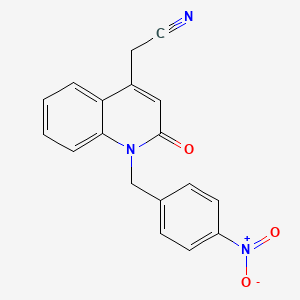
2-(1-(4-Nitrobenzyl)-2-oxo-1,2-dihydroquinolin-4-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-(4-Nitrobenzyl)-2-oxo-1,2-dihydroquinolin-4-yl)acetonitrile is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a nitrophenyl group, a quinoline core, and an acetonitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(4-Nitrobenzyl)-2-oxo-1,2-dihydroquinolin-4-yl)acetonitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-nitrobenzaldehyde with 2-oxo-1,2-dihydroquinoline-4-carboxylic acid, followed by the introduction of the acetonitrile group through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or ethanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product.
化学反応の分析
Types of Reactions
2-(1-(4-Nitrobenzyl)-2-oxo-1,2-dihydroquinolin-4-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroquinoline derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetonitrile group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Hydrogen gas, sodium borohydride.
Catalysts: Palladium on carbon, Lewis acids.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in different applications.
科学的研究の応用
2-(1-(4-Nitrobenzyl)-2-oxo-1,2-dihydroquinolin-4-yl)acetonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(1-(4-Nitrobenzyl)-2-oxo-1,2-dihydroquinolin-4-yl)acetonitrile involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and receptors, modulating their activity. The quinoline core can intercalate with DNA, affecting gene expression and cellular functions. These interactions lead to various biological effects, including antimicrobial and anticancer activities.
類似化合物との比較
Similar Compounds
1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Similar in having a nitrophenyl group but differs in the core structure.
1-(4-Nitrophenyl)imidazole: Shares the nitrophenyl group but has an imidazole core instead of a quinoline core.
Uniqueness
2-(1-(4-Nitrobenzyl)-2-oxo-1,2-dihydroquinolin-4-yl)acetonitrile is unique due to its combination of a quinoline core with a nitrophenyl group and an acetonitrile moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
61304-97-0 |
|---|---|
分子式 |
C18H13N3O3 |
分子量 |
319.3 g/mol |
IUPAC名 |
2-[1-[(4-nitrophenyl)methyl]-2-oxoquinolin-4-yl]acetonitrile |
InChI |
InChI=1S/C18H13N3O3/c19-10-9-14-11-18(22)20(17-4-2-1-3-16(14)17)12-13-5-7-15(8-6-13)21(23)24/h1-8,11H,9,12H2 |
InChIキー |
QHRINRSSTPAOAM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2CC3=CC=C(C=C3)[N+](=O)[O-])CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















